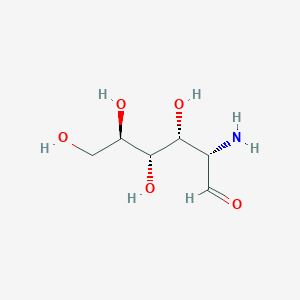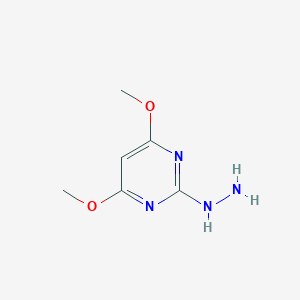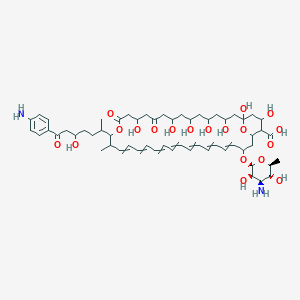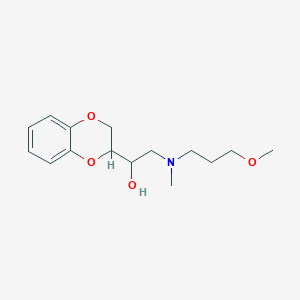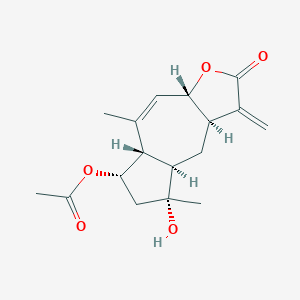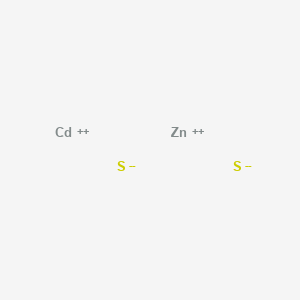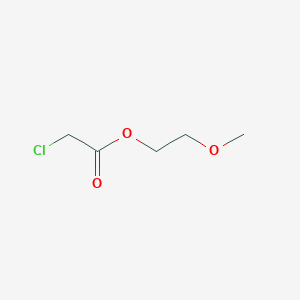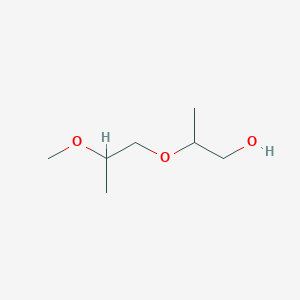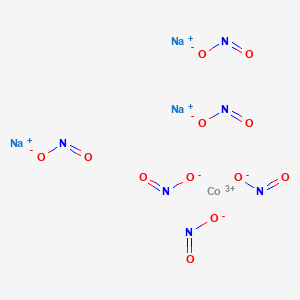
Scandium iodide (ScI3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium triiodide is an inorganic compound with the formula ScI₃. It is of interest due to its applications in various industrial and research fields, including the synthesis of alloys and in the field of electronics as a part of solid-state devices.
Synthesis Analysis
The synthesis of Scandium triiodide and related scandium compounds involves metallurgical processes that recover scandium from various resources. Scandium is primarily recovered as a by-product from residues, tailings, and waste liquors in the production of other metals such as rare earths, uranium, titanium, and nickel, among others. Hydro- and pyro-metallurgical processes, including ore pre-treatment, leaching, solvent extraction, precipitation, and calcination, are commonly used for scandium recovery (Wang, Pranolo, & Cheng, 2011).
Molecular Structure Analysis
Scandium forms various binary and ternary alloy systems and intermetallic compounds, showing its ability to bind with halogens including iodine to form stable compounds. The crystal chemical analysis of scandium intermetallics indicates scandium's unique position linking the rare earths and the d-elements, with scandium being closer to 4a elements like Zr and Hf rather than to other rare earths (Kotur, 1998).
Chemical Reactions and Properties
Scandium compounds, including ScI₃, participate in various chemical reactions, reflecting their utility in the synthesis of new materials and in catalysis. The unique chemical and physical properties of scandium and its compounds underpin their use in modern industrial applications, including the production of radiopharmaceuticals for nuclear medicine and advanced materials synthesis (Pyrzyńska, Kilian, & Pęgier, 2019).
Physical Properties Analysis
While specific studies detailing the physical properties of Scandium triiodide were not directly found, the physical properties of scandium compounds in general, including their melting points, boiling points, and density, can be inferred from their synthesis and application contexts. These properties are crucial for their application in materials science and engineering.
Chemical Properties Analysis
The chemical properties of Scandium triiodide, such as its reactivity with other compounds, its stability under various conditions, and its role in catalysis, are derived from its electronic structure and bonding characteristics. The scandium ion's ability to form stable compounds with iodine and its participation in diverse chemical reactions are essential for its use in synthesizing new chemical entities and materials (Rossi*, Bellina, Lessi, Manzini, & Perego, 2014).
Scientific Research Applications
Catalytic Applications : Scandium trifluoromethanesulfonate, a related compound to scandium triiodide, is used as a highly active Lewis acid catalyst in acylation reactions and selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Coordination Chemistry : Scandium complexes with iodides and polyiodides have been synthesized and characterized, revealing their crystal structures and highlighting scandium's role in forming polyiodides with different structures from isomorphous iodides (Savinkina, Golubev, & Grigoriev, 2019).
Spectroscopy and Molecular Analysis : High-resolution laser spectroscopy of scandium monoiodide (ScI) has provided insights into molecular constants and the nature of chemical bonding in scandium monohalides (Xia, Xia, Chan, & Cheung, 2011).
Nuclear Medicine Applications : Scandium radionuclides, including isotopes like 43Sc and 44Sc, are identified as promising elements for nuclear medicine applications, especially in positron emission tomography imaging and therapy (Huclier-Markai et al., 2018).
Recovery and Environmental Aspects : Research has focused on effective methods for preparing non-radioactive scandium compounds from uranium ISR solutions, highlighting the environmental aspects and the need for clean, sustainable extraction technologies (Kylyshkanov, Yaroshenko, & Khlebnikova, 2022).
Separation and Purification : Advances in scandium separation, purification, and preconcentration from various wastes and residues have been discussed, particularly in relation to environmental impacts and applications in nuclear medicine (Pyrzyńska, Kilian, & Pęgier, 2019).
Safety and Hazards
Future Directions
Scandium is a transition metal mostly used in a developing technology of solid oxide fuel cells (SOFCs) and Sc-Al alloys . In the year of 2017, scandium entered the list of critical raw materials (CRMs), assessed separately from the rest of rare earth elements (REEs) . Therefore, scandium extraction from alternative resources such as secondary resources located in Europe is of great concern .
Mechanism of Action
Target of Action
Scandium triiodide, also known as scandium iodide, is an inorganic compound with the formula ScI3 . It is primarily used in metal halide lamps, where it works together with similar compounds, such as caesium iodide . The primary targets of scandium triiodide are these lamps, where it helps to maximize the emission of UV light and prolong bulb life .
Mode of Action
Scandium triiodide interacts with its targets (metal halide lamps) by contributing to the emission of UV light . It does this by tuning the maximized UV emission to a range that can initiate photopolymerizations . This interaction results in a prolonged bulb life and enhanced UV light emission .
Biochemical Pathways
For instance, the UV light emitted by these lamps can be used to initiate photopolymerizations .
Pharmacokinetics
It’s worth noting that the compound can be produced through the direct reaction of the elements, or less effectively, by dehydrating sci3(h2o)6 .
Result of Action
The primary result of scandium triiodide’s action is the enhanced emission of UV light from metal halide lamps . This increased UV emission can be tuned to a range that can initiate photopolymerizations , which can be useful in various industrial and scientific applications.
Biochemical Analysis
Biochemical Properties
The biochemical effects of Scandium, the key element in Scandium triiodide, have been compared with those of other elements. It has been observed that Scandium can mimic and interfere with the metabolism of calcium, magnesium, and other essential elements
Cellular Effects
Scandium, the primary element in Scandium triiodide, has been found to have several biochemical effects on cells. It is not an essential element for organisms, but it is detectable in a wide variety of tissues in many species, including humans . Scandium has been recognized for its ability to replace toxic heavy metals in technological applications . It is not entirely free of toxicity. The mechanisms of Scandium toxicity may include substitution for essential metals, enzyme inhibition, elemental dyshomeostasis, and other indirect effects .
Molecular Mechanism
Scandium triiodide adopts a structure similar to that of iron trichloride (FeCl3), crystallizing into a rhombohedral lattice . Scandium has a coordination number of 6, while iodine has a coordination number of 3 and is trigonal pyramidal .
Dosage Effects in Animal Models
The effects of Scandium, the primary element in Scandium triiodide, have been studied in animal models. For instance, the LD50 doses for ScCl3 at 24 hours post-exposure are 440 and 24 mg/kg, respectively, via intraperitoneal and intravenous injection
Metabolic Pathways
Scandium, the primary element in Scandium triiodide, has been found to interfere with the metabolism of calcium, magnesium, and other essential elements
properties
| { "Design of the Synthesis Pathway": "The synthesis of Scandium triiodide can be achieved through the reaction between Scandium metal and iodine in anhydrous hydrogen iodide.", "Starting Materials": [ "Scandium metal", "Iodine", "Anhydrous hydrogen iodide" ], "Reaction": [ "Place Scandium metal in a reaction vessel", "Add iodine to the reaction vessel", "Add anhydrous hydrogen iodide to the reaction vessel", "Heat the reaction mixture to 150°C", "Stir the reaction mixture for several hours until all the Scandium metal has reacted", "Filter the resulting Scandium triiodide product from the reaction mixture", "Wash the product with anhydrous hydrogen iodide to remove any impurities", "Dry the product under vacuum" ] } | |
CAS RN |
14474-33-0 |
Molecular Formula |
I3Sc |
Molecular Weight |
425.6693 g/mol |
IUPAC Name |
triiodoscandium |
InChI |
InChI=1S/3HI.Sc/h3*1H;/q;;;+3/p-3 |
InChI Key |
HUIHCQPFSRNMNM-UHFFFAOYSA-K |
SMILES |
[Sc+3].[I-].[I-].[I-] |
Canonical SMILES |
[Sc](I)(I)I |
Other CAS RN |
42096-67-3 14474-33-0 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




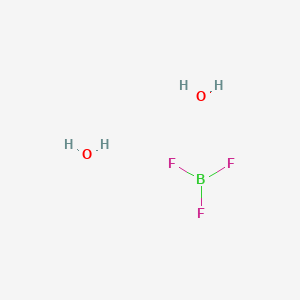
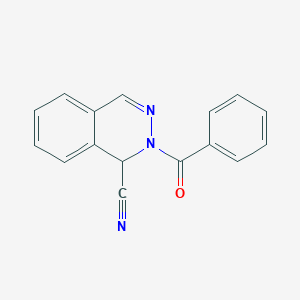
![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)
